![molecular formula C16H22N4O3 B2641724 1-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034568-39-1](/img/structure/B2641724.png)
1-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Description
1-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality 1-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Substituent Effects on Pyrid-2-yl Ureas
Research has explored the effects of substituents on pyrid-2-yl ureas, focusing on their conformational preferences and complexation with cytosine. This study found that electron-withdrawing substituents facilitate intermolecular complexation with cytosine, demonstrating the potential application of pyrid-2-yl ureas in molecular recognition and binding studies (Chia-Hui Chien et al., 2004).
Green Synthesis of Pyrimidinone Derivatives
Another application is in the synthesis of 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives via a green, solvent-free method. This process uses Brønsted acidic ionic liquid as a catalyst, highlighting an environmentally friendly approach to synthesizing heterocyclic compounds (Hong-yun Guo et al., 2012).
Antimicrobial Activity of N-Substituted Ureas
The antimicrobial activity of N-substituted ureas has been evaluated, with studies demonstrating moderate antimicrobial effects. This indicates their potential use in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).
Binding Studies with Carboxylic Acids
Fluorescent pyrid-2-yl ureas have been developed for binding studies with strong organic acids, suggesting their application in sensor technologies and molecular recognition (L. Jordan et al., 2010).
Crystal Structure Analysis
Studies have also detailed the crystal structure of compounds related to urea derivatives, providing insights into their molecular arrangements and potential applications in material science and drug design (Youngeun Jeon et al., 2015).
properties
IUPAC Name |
1-(oxan-4-yl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-15-2-1-7-20(15)14-10-12(3-6-17-14)11-18-16(22)19-13-4-8-23-9-5-13/h3,6,10,13H,1-2,4-5,7-9,11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQGOPFJIFWTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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